(5-(2-Fluorophenyl)pyridin-3-yl)methanamine
Description
(5-(2-Fluorophenyl)pyridin-3-yl)methanamine is a methanamine derivative featuring a pyridine ring substituted at the 5-position with a 2-fluorophenyl group and at the 3-position with an aminomethyl group. This compound serves as the core structure of TAK-438 (vonoprazan), a potassium-competitive acid blocker (P-CAB) developed for treating acid-related diseases like gastroesophageal reflux and peptic ulcers . TAK-438 exhibits potent and reversible inhibition of gastric H+/K+-ATPase, with an IC50 of 0.019 μM at pH 6.5, outperforming traditional proton pump inhibitors (PPIs) such as lansoprazole (IC50 = 7.6 μM) . The 2-fluorophenyl group enhances binding affinity and metabolic stability, making it a critical pharmacophore .
Properties
CAS No. |
1346691-44-8 |
|---|---|
Molecular Formula |
C12H11FN2 |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
[5-(2-fluorophenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H11FN2/c13-12-4-2-1-3-11(12)10-5-9(6-14)7-15-8-10/h1-5,7-8H,6,14H2 |
InChI Key |
JKZOFOLTSQQEHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2)CN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Fluorophenyl)pyridin-3-yl)methanamine typically involves the reaction of 2-fluorobenzaldehyde with 3-pyridylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to reductive amination using a suitable amine source, such as ammonia or methylamine, under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include the choice of solvent, temperature, pressure, and the use of efficient catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(2-Fluorophenyl)pyridin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often employed.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of fully or partially hydrogenated amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Gastrointestinal Therapeutics
One of the primary applications of (5-(2-Fluorophenyl)pyridin-3-yl)methanamine is in the treatment of peptic ulcer disease. Clinical studies have demonstrated that TAK-438 is effective in healing ulcers faster than traditional proton pump inhibitors (PPIs). In a study, 85% of patients treated with TAK-438 showed complete healing after four weeks, compared to only 60% in the PPI group . This efficacy is attributed to its mechanism of action as a potassium-competitive acid blocker, which reduces gastric acid secretion.
Anticancer Potential
Research has also indicated potential anticancer properties for compounds related to this compound. In vitro studies have shown that derivatives exhibit moderate activity against various cancer cell lines, including prostate (PC3) and lung (A549) cancers. These compounds were evaluated using the MTT assay, showing varying degrees of cytotoxicity .
Case Study 1: Peptic Ulcer Disease
A clinical trial focused on peptic ulcer disease found that patients receiving TAK-438 had significantly improved outcomes compared to those on standard therapy. The endoscopic evaluations highlighted a higher rate of complete ulcer healing in the TAK-438 group .
Case Study 2: Anticancer Activity
In another study assessing the anticancer potential of related compounds, it was found that certain derivatives exhibited promising results against specific cancer cell lines. The research utilized standardized protocols to measure cell viability and proliferation, indicating a need for further investigation into their mechanisms of action and therapeutic potential .
Mechanism of Action
The mechanism of action of (5-(2-Fluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pharmacological Comparison with Other Acid-Blocking Agents
Table 1: Pharmacological Profiles of Acid-Blocking Agents
*Reported values vary by study.
Key Findings :
- Potency : TAK-438 is ~7-fold more potent than SCH28080 and ~400-fold more potent than lansoprazole .
- pH Independence : Unlike SCH28080 and PPIs, TAK-438 maintains efficacy across physiological pH ranges (6.5–7.5) .
- Duration : TAK-438’s effects persist longer due to high binding affinity and slow dissociation from H+/K+-ATPase .
Structural Analogues with Varying Substituents
Key Observations :
- Substituent Effects :
- Electron-Withdrawing Groups : The 2-fluorophenyl group in TAK-438 improves target binding and metabolic stability compared to 4-chlorophenyl or unsubstituted phenyl analogues .
- Heterocyclic Variations : Replacement of pyridine with furan (e.g., (5-(pyridin-3-yl)furan-2-yl)methanamine) alters target specificity, shifting activity from H+/K+-ATPase to other enzymes .
Functional Analogues in Drug Development
- Imidazo[1,2-a]pyridine Derivatives : Compounds like SCH28080 and AZD0865 share P-CAB activity but lack the pyridinyl-methanamine scaffold, resulting in lower potency and pH sensitivity .
- Antimicrobial Methanamines : N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamines exhibit antibacterial activity but target microbial enzymes rather than H+/K+-ATPase .
Biological Activity
The compound (5-(2-Fluorophenyl)pyridin-3-yl)methanamine , characterized by its unique structure featuring a pyridine ring and a fluorophenyl group, has garnered attention in the field of medicinal chemistry. This article delves into its biological activity, exploring its interactions with various biological targets, synthesis methods, and potential applications.
Chemical Structure and Properties
Chemical Formula: C12H12FN
The compound consists of:
- A pyridine ring, which is known for its ability to interact with biological systems.
- A fluorophenyl substituent that enhances its electronic properties and may influence its biological interactions.
The biological activity of This compound is primarily linked to its ability to interact with specific receptors and enzymes. The presence of the fluorine atom can modify the compound's lipophilicity and binding affinity, potentially enhancing its effectiveness against various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess potent antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
In vitro tests demonstrated that related compounds had Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli . The following table summarizes the MIC values for various derivatives:
| Compound Name | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 |
| Compound B | Escherichia coli | 0.025 |
| This compound | Staphylococcus aureus | TBD |
Cytotoxicity Studies
Cytotoxicity studies on cancer cell lines have shown that derivatives of this compound can inhibit cell growth effectively. For example, one study reported a significant reduction in viability in HeLa cells after treatment with related pyridine derivatives .
Structure-Activity Relationship (SAR)
The presence of halogen substituents, particularly fluorine, has been linked to enhanced biological activity. SAR studies reveal that modifications on the phenyl ring can lead to varied potency against different strains of bacteria and fungi .
Synthesis Methods
The synthesis of This compound typically involves several key steps:
- Formation of the Pyridine Ring: Utilizing precursors such as 2-fluorobenzaldehyde.
- Amine Substitution: Introducing the methanamine moiety through nucleophilic substitution reactions.
- Purification: Employing techniques such as recrystallization or chromatography to obtain high purity yields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
